-Dihydrotetrabenazine, also known as tbzoh CPD, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. b-Dihydrotetrabenazine is considered to be a practically insoluble (in water) and relatively neutral molecule. b-Dihydrotetrabenazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, b-dihydrotetrabenazine is primarily located in the cytoplasm and membrane (predicted from logP).
Dihydrotetrabenazine
CAS No.: 3466-75-9
Cat. No.: VC0526131
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3466-75-9 |
---|---|
Molecular Formula | C19H29NO3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Standard InChI | InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 |
Standard InChI Key | WEQLWGNDNRARGE-UHFFFAOYSA-N |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Dihydrotetrabenazine belongs to the benzoquinolizine class, characterized by a hexahydrobenzo[a]quinolizin-2-ol backbone substituted with isobutyl and methoxy groups at positions 3, 9, and 10 . The compound exists as two enantiomers: (+)-α-DTBZ and (-)-α-DTBZ, which exhibit stark differences in VMAT2 affinity. The (+)-enantiomer demonstrates a Ki of 1 nM, whereas the (-)-enantiomer shows 1,000-fold lower binding potency .
Physicochemical Characteristics
Key physical properties include a predicted boiling point of 457.8±45.0°C and a density of 1.13±0.1 g/cm³ . Stability assessments recommend storage at -20°C to preserve integrity, critical for maintaining its efficacy in radioligand applications .
Pharmacological Mechanisms and VMAT2 Interaction
VMAT2, a presynaptic transporter responsible for packaging monoamines into synaptic vesicles, serves as DTBZ’s primary target. DTBZ competitively inhibits VMAT2, reducing dopamine sequestration and modulating neurotransmission. This mechanism underpins its utility in both PET imaging and movement disorder therapies.
Enantiomeric Selectivity
The (+)-α-DTBZ isomer exhibits superior VMAT2 binding (Ki = 1.48 nM) compared to (-)-α-DTBZ (Ki = 2 μM) . This selectivity is exploited in PET tracers like [¹¹C]DTBZ and [¹⁸F]AV-133, which quantify VMAT2 density in neurodegenerative conditions .
Comparative Pharmacokinetics
Metabolic studies reveal deutetrabenazine, a deuterated tetrabenazine analog, generates four DTBZ metabolites: (+)-α-deuHTBZ, (+)-β-deuHTBZ, (-)-α-deuHTBZ, and (-)-β-deuHTBZ . Among these, (-)-α-deuHTBZ constitutes 66% of circulating metabolites but shows weak VMAT2 inhibition (D₂ receptor affinity = 120 nM) . In contrast, valbenazine, a prodrug of (+)-α-DTBZ, avoids generating less active isomers, enhancing therapeutic specificity .
Clinical Applications in Neuroimaging
DTBZ’s radiolabeled derivatives have revolutionized the in vivo assessment of dopaminergic integrity, particularly in Parkinson’s disease (PD).
PET Radioligand Development
[¹¹C]DTBZ, pioneered by Kuhl et al. in the 1990s, quantifies VMAT2 availability in striatal regions . PD patients exhibit 50-70% reduced [¹⁸F]AV-133 binding in the putamen, correlating with motor symptom severity (r = -0.82, p < 0.001) . Longitudinal studies utilizing [¹⁸F]DTBZ-PET demonstrate annual VMAT2 loss rates of 8-12% in early PD cohorts, outperforming dopamine transporter imaging in tracking progression .
Differential Diagnosis
DTBZ-PET discriminates PD from atypical parkinsonism with 94% sensitivity and 89% specificity by detecting distinct nigrostriatal degeneration patterns . In essential tremor, [¹¹C]DTBZ uptake remains normal, aiding diagnostic clarification .
Therapeutic Derivatives in Movement Disorders
Structural modifications of DTBZ have yielded novel agents with improved metabolic stability and target engagement.
Valbenazine: A Prodrug Strategy
Valbenazine, hydrolyzed to (+)-α-DTBZ, achieves 14.8-18.7% active metabolite bioavailability at 50-100 mg doses . Its slow ester cleavage minimizes peak-trough fluctuations, reducing dose-dependent side effects like sedation (incidence: 12% vs. 24% for tetrabenazine) .
Table 1: Pharmacokinetic Parameters of Valbenazine Metabolites
Parameter | (+)-α-DTBZ | (+)-β-DTBZ | (-)-α-DTBZ | (-)-β-DTBZ |
---|---|---|---|---|
Cₘₐₓ (ng/mL) | 18.2 | 42.7 | 6.5 | 9.8 |
T₁/₂ (h) | 15.4 | 8.2 | 7.1 | 5.9 |
VMAT2 Ki (nM) | 1.5 | 12.3 | 1,200 | 980 |
Data adapted from FDA submissions and in vitro binding assays .
9-Trifluoroethoxy-α-DTBZ: Enhanced Stability
Introducing a trifluoroethoxy group at position 9 (compound 13e) increases metabolic resistance to CYP2D6-mediated demethylation . In rats, 13e (1.3 μmol/kg) achieves 95.5% locomotor activity reduction versus 97.9% for valbenazine, despite a 4-fold lower dose . Canine studies show 13e’s oral bioavailability reaches 68% vs. 22% for valbenazine, attributed to reduced first-pass metabolism .
Pharmacogenomic Considerations
CYP2D6 polymorphisms significantly influence DTBZ pharmacokinetics. Poor metabolizers exhibit 2-3-fold higher (+)-α-DTBZ exposure, necessitating dose adjustments to avoid QTc prolongation (ΔQTc = 8-12 ms at supratherapeutic levels) . Deutetrabenazine’s deuterium substitution attenuates this variability, decreasing CYP2D6-dependent clearance by 40% .
Emerging Applications and Future Directions
Huntington’s Disease
Phase III trials of deutetrabenazine demonstrate 3.0-point improvement in Total Motor Score (TMS) versus placebo (p = 0.002), with dyskinesia episodes reduced by 2.7/week . Post-hoc analyses link VMAT2 occupancy >75% to optimal chorea control .
Neuropsychiatric Disorders
Preclinical data suggest low-dose [¹⁸F]DTBZ-PET detects presynaptic dopamine deficits in schizophrenia (striatal binding ↓25%, p < 0.05), offering a biomarker for negative symptom progression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume